molecular formula C4Cl4N2 B156064 2,4,5,6-Tetrachloropyrimidine CAS No. 1780-40-1

2,4,5,6-Tetrachloropyrimidine

Cat. No.: B156064
CAS No.: 1780-40-1
M. Wt: 217.9 g/mol
InChI Key: GVBHCMNXRKOJRH-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachloropyrimidine is a chlorinated derivative of pyrimidine, a nitrogen-containing heterocycle. This compound is characterized by the presence of four chlorine atoms attached to the pyrimidine ring. It is widely used in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

2,4,5,6-Tetrachloropyrimidine is extensively used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various biologically active compounds and materials. Some notable applications include:

Safety and Hazards

TCP is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-tetrachloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5,5-dichlorobarbituric acid with phosphorus oxychloride and phosphorus trichloride in the presence of a tertiary amine. The reaction is carried out at the boiling point of the mixture, and the resulting tetrachloropyrimidine is separated upon completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Comparison with Similar Compounds

2,4,5,6-Tetrachloropyrimidine is unique due to its high degree of chlorination and reactivity. Similar compounds include:

    2,4,6-Trichloropyrimidine: Lacks one chlorine atom compared to this compound, resulting in different reactivity and applications.

    2,4,5-Trichloropyrimidine: Another chlorinated pyrimidine with distinct chemical properties and uses.

    2,4-Dichloropyrimidine: Less chlorinated, leading to reduced reactivity and different applications.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,4,5,6-tetrachloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4Cl4N2/c5-1-2(6)9-4(8)10-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHCMNXRKOJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061963
Record name 2,4,5,6-Tetrachloropyrimidine
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Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1780-40-1
Record name 2,4,5,6-Tetrachloropyrimidine
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Record name Pyrimidine, 2,4,5,6-tetrachloro-
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Record name Perchloropyrimidine
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Record name Pyrimidine, 2,4,5,6-tetrachloro-
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Record name 2,4,5,6-Tetrachloropyrimidine
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Record name Tetrachloropyrimidine
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Synthesis routes and methods

Procedure details

242 g of molten 4,5,6-trichloro-2-trichloromethylpyrimidine are metered into a mixture, warmed to 75°-80° C., of 1,200 ml of water, 600 ml of 50% strength sodium hydroxide solution and 15 ml of an emulsifier solution over a heated dropping funnel in the course of 1.5 hours. A rise in temperature to 95° C. is to be observed as a result of exothermic heat of reaction. A clear amber-coloured solution results. After a further hour at 90°-95° C., the reaction solution is cooled and brought to pH 6 with hydrochloric acid. The product which has crystallised out is filtered off with suction, rinsed with about 70 ml of water and dried. 119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained. The substance proves to be identical, by comparison of the IR and melting point, to 5,6-dichloro-2,4-dihydroxypyrimidine, which was obtained by hydrolysis of 2,4,5,6-tetrachloropyrimidine according to German Offenlegungsschrift 2,153,511. A small amount of 5,6-dichloro-4-hydroxy-2-pyrimidinecarboxylic acid is detectable in the filtrate.
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242 g
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emulsifier solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4,5,6-tetrachloropyrimidine in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity arises from the four chlorine atoms, which can be selectively substituted with a variety of nucleophiles. This allows for the construction of diverse pyrimidine derivatives, which are important heterocyclic motifs found in many bioactive compounds and materials. [, , ] For example, it can be used to synthesize aryl-substituted pyrimidines through Suzuki-Miyaura cross-coupling reactions. [, ] Additionally, site-selective Sonogashira reactions using this compound enable the creation of novel alkynylated pyrimidines, including previously unreported tetraalkynyl-pyrimidines. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of four electron-withdrawing chlorine atoms in this compound significantly activates the pyrimidine ring towards nucleophilic substitution reactions. The chlorine atoms at the 2- and 4- positions are generally more reactive than those at the 5- and 6-positions due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. This difference in reactivity allows for site-selective reactions with various nucleophiles, enabling the controlled synthesis of specific isomers. [, , , ]

Q3: Are there any computational studies on the thermochemistry of this compound?

A3: Yes, computational chemistry has been employed to study the thermochemistry of chloropyrimidines, including this compound. Studies have explored the use of different computational methods, such as density functional theory (DFT), to estimate the gas-phase enthalpies of formation for these compounds. [] Interestingly, the local spin density approximation (LSDA) functional has shown promise as a computationally efficient method for predicting enthalpies of formation for nitrogen-containing heterocycles like chloropyrimidines. []

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